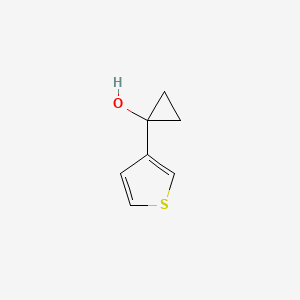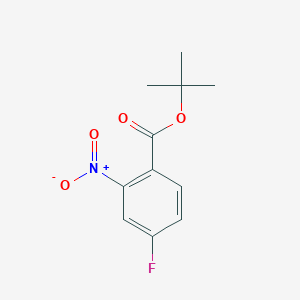![molecular formula C12H12Cl2F3N3 B1441467 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride CAS No. 1354950-89-2](/img/structure/B1441467.png)
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride
Overview
Description
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride, also known as 1-N-TFPBDH, is an organic compound that has become increasingly popular in the scientific community due to its versatile applications in research. This compound is a derivative of pyridine and is used as a building block for many different organic compounds. It is used in a variety of research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group can be crucial for introducing fluorine into target molecules, which is often desirable in pharmaceuticals due to the unique properties that fluorine imparts, such as increased lipophilicity and metabolic stability .
Material Science
In material science, the compound’s pyridine moiety can chelate metals, leading to the development of new metal-organic frameworks (MOFs). These MOFs could have potential applications in gas storage, separation technologies, or catalysis .
Proteomics Research
The diamine functionality of this compound makes it a candidate for tagging or linking proteins in proteomics research. It could be used to modify proteins or peptides, thereby aiding in the study of protein-protein interactions .
Pharmaceutical Development
Due to its structural features, this compound may be used in the design of new pharmaceutical agents. The presence of a benzene ring and a pyridine ring could allow it to interact with various biological targets, potentially leading to the development of new drugs .
Analytical Chemistry
As a reagent, it could be employed in analytical chemistry for the development of new assays or detection methods. Its ability to form complexes with metals could be utilized in colorimetric tests or as a fluorescence quencher in fluorescence-based assays .
Environmental Science
This compound could be investigated for its role in environmental science, particularly in the degradation of pollutants. Its chemical structure suggests that it could be involved in redox reactions, which are essential in the breakdown of organic contaminants .
Nanotechnology
In nanotechnology, the compound’s ability to form complexes with metals can be exploited to create novel nanoparticles with specific properties. These nanoparticles could be used in various applications, including drug delivery systems and diagnostic tools .
Catalysis
Finally, the compound’s potential as a ligand in catalysis should be explored. Its structure could allow it to stabilize transition states or activate substrates in catalytic cycles, thus enhancing reaction rates or selectivity .
properties
IUPAC Name |
4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10;;/h1-7H,16H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMVGKTUICNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




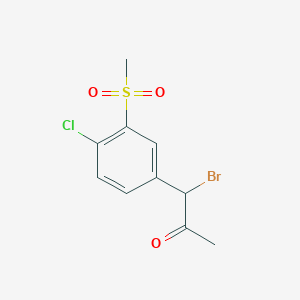

![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)

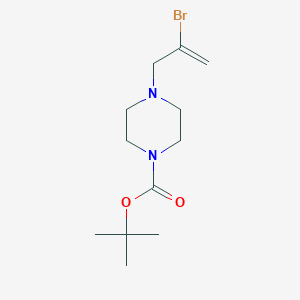
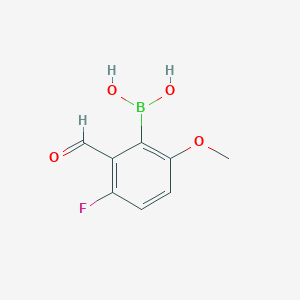
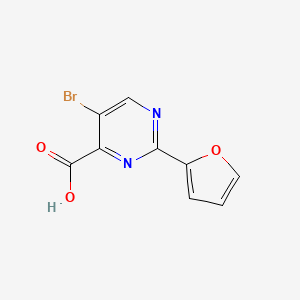

![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)
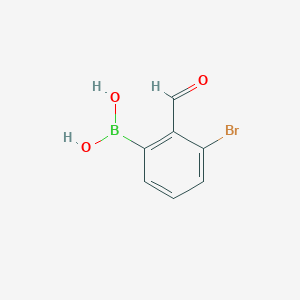
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
